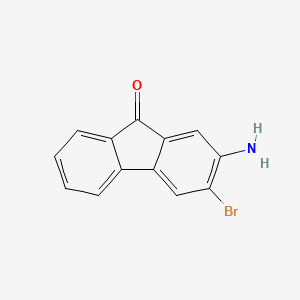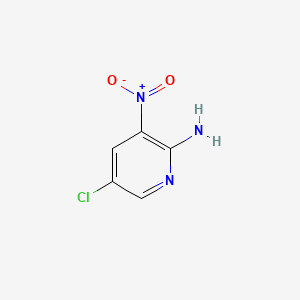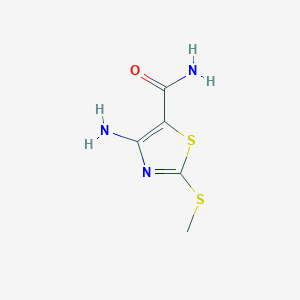
4-Amino-2-(Methylthio)thiazol-5-carboxamid
Übersicht
Beschreibung
4-Amino-2-(methylthio)thiazole-5-carboxamide is a compound of interest in the synthesis of thiazole derivatives, which are valuable for various applications due to their chemical properties. Thiazoles are heterocyclic compounds that feature both sulfur and nitrogen in the ring. These compounds play a crucial role in medicinal chemistry and have been utilized in the synthesis of various pharmacologically active molecules.
Synthesis Analysis
The synthesis of thiazole derivatives, including 4-Amino-2-(methylthio)thiazole-5-carboxamide, can be achieved through various methods. One efficient route involves the chemoselective thionation-cyclization of functionalized enamides mediated by Lawesson's reagent, leading to the introduction of different functional groups into the thiazole ring (Kumar, Parameshwarappa, & Ila, 2013). Additionally, the base-induced cyclization of methyl-2-oxo-2-(amino)ethanedithioates with TosMIC and ethyl isocyanoacetate has been used for the regioselective synthesis of thiazole carboxamides, showcasing the versatility of synthetic approaches (Singh, Santhosh, Swaroop, & Sadashiva, 2022).
Molecular Structure Analysis
The molecular structure of 4-Amino-2-(methylthio)thiazole-5-carboxamide, like other thiazole derivatives, is characterized by the presence of a thiazole ring—a five-membered ring containing nitrogen and sulfur atoms. This structure contributes to the compound's chemical reactivity and interaction with other molecules. X-ray diffraction studies have been employed to confirm the regioisomeric products and elucidate the detailed structural characteristics of these molecules (Singh et al., 2022).
Chemical Reactions and Properties
4-Amino-2-(methylthio)thiazole-5-carboxamide participates in various chemical reactions, serving as a precursor for the synthesis of a wide range of thiazole derivatives. Its reactivity is influenced by the functional groups attached to the thiazole ring, enabling the synthesis of compounds with diverse biological activities. The ability to undergo cyclization and substitution reactions makes it a valuable building block in organic synthesis (Kumar et al., 2013).
Wissenschaftliche Forschungsanwendungen
Antitumor-Aktivität
Das 2-Aminothiazol-Gerüst, das Bestandteil der betreffenden Verbindung ist, wurde mit Antitumor-Aktivität in Verbindung gebracht . Dies deutet darauf hin, dass 4-Amino-2-(Methylthio)thiazol-5-carboxamid möglicherweise bei der Entwicklung neuer Antitumor-Medikamente eingesetzt werden könnte .
Antioxidative Aktivität
2-Aminothiazol-basierte Verbindungen, einschließlich this compound, haben eine antioxidative Wirkung gezeigt . Dies bedeutet, dass sie zur Behandlung von Krankheiten eingesetzt werden könnten, die durch oxidativen Stress verursacht werden .
Antibakterielle Aktivität
Das 2-Aminothiazol-Gerüst wurde mit antibakterieller Aktivität in Verbindung gebracht . Dies deutet darauf hin, dass this compound möglicherweise bei der Entwicklung neuer antibakterieller Medikamente eingesetzt werden könnte .
Entzündungshemmende Aktivität
2-Aminothiazol-basierte Verbindungen haben eine entzündungshemmende Wirkung gezeigt . Dies bedeutet, dass sie zur Behandlung von Entzündungskrankheiten eingesetzt werden könnten .
Neuroprotektive Aktivität
Thiazol-Derivate, einschließlich this compound, wurden als vielversprechend für den Einsatz bei neurologischen Erkrankungen vorgeschlagen . Dies deutet darauf hin, dass sie zur Behandlung verschiedener neurologischer Erkrankungen eingesetzt werden könnten .
Antitumor- und Zytotoxische Aktivität
Thiazol-Derivate wurden mit Antitumor- und zytotoxischer Aktivität in Verbindung gebracht . Dies deutet darauf hin, dass this compound möglicherweise bei der Entwicklung neuer Antitumor-Medikamente eingesetzt werden könnte .
Wirkmechanismus
Target of Action
The compound 4-Amino-2-(methylthio)thiazole-5-carboxamide, also known as 4-amino-2-(methylsulfanyl)-1,3-thiazole-5-carboxamide, is a derivative of 2-aminothiazole . This class of compounds has been found to exhibit potent and selective inhibitory activity against a wide range of human cancerous cell lines . One of the primary targets of this compound is Traf2- and Nck-interacting kinase (TNIK), which regulates the Wnt signaling pathway .
Mode of Action
The compound interacts with its target, TNIK, through hydrogen bond interactions . This interaction can inhibit the function of TNIK, thereby regulating the Wnt signaling pathway . The Wnt signaling pathway plays a crucial role in cell proliferation and differentiation, and its dysregulation is often associated with various types of cancers .
Biochemical Pathways
The inhibition of TNIK by 4-Amino-2-(methylthio)thiazole-5-carboxamide affects the Wnt signaling pathway . This pathway is essential for various cellular processes, including cell growth, differentiation, and migration . By inhibiting TNIK, the compound can potentially disrupt these processes, leading to the inhibition of cancer cell proliferation .
Result of Action
The result of the action of 4-Amino-2-(methylthio)thiazole-5-carboxamide is the inhibition of cancer cell proliferation . By targeting TNIK and disrupting the Wnt signaling pathway, the compound can potentially inhibit the growth and proliferation of cancer cells .
Zukünftige Richtungen
Thiazoles are one of the most significant potential things in the mainly increasing chemical world of compounds having thiazoles showing notable pharmacological actions . They are used in the cure of cancer and have been prepared for expenditure in cancer therapy . This suggests that there is a potential for future research and development in this area.
Eigenschaften
IUPAC Name |
4-amino-2-methylsulfanyl-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3OS2/c1-10-5-8-3(6)2(11-5)4(7)9/h6H2,1H3,(H2,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPCLRMIUWNNJBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=C(S1)C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30315457 | |
| Record name | 4-Amino-2-(methylsulfanyl)-1,3-thiazole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30315457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
39736-30-6 | |
| Record name | 39736-30-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=294746 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Amino-2-(methylsulfanyl)-1,3-thiazole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30315457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-amino-2-(methylsulfanyl)-1,3-thiazole-5-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2-anilino-2-oxoethyl)amino]-N-phenylacetamide](/img/structure/B1267346.png)

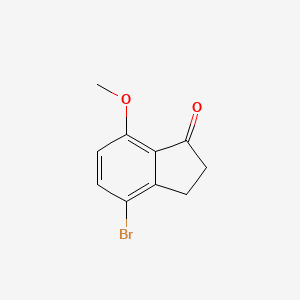
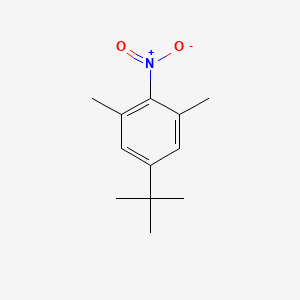
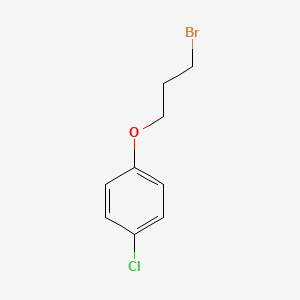

![6-Chloro-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1267356.png)



